Nemorubicin

Übersicht

Beschreibung

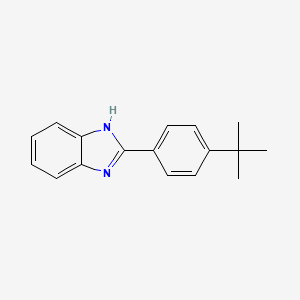

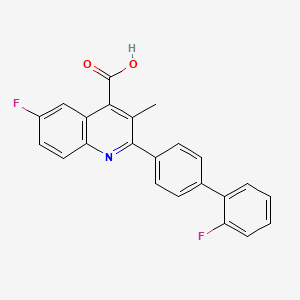

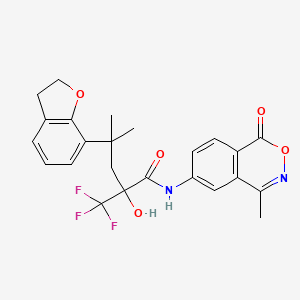

Methoxymorpholinyl doxorubicin , belongs to the anthracycline class of compounds. It is a derivative of the well-known anticancer drug doxorubicin . What sets Nemorubicin apart is the presence of a 2-S-methoxymorpholinyl group at position 3 of the aminosugar, replacing the NH2 group in doxorubicin .

Wissenschaftliche Forschungsanwendungen

Nemorubicin findet Anwendungen in mehreren wissenschaftlichen Bereichen:

Chemie: Forscher untersuchen seine Wechselwirkungen mit DNA und anderen Biomolekülen.

Biologie: Untersuchungen erforschen seine Auswirkungen auf zelluläre Prozesse und die Genexpression.

Medizin: Die Antitumoreigenschaften von this compound machen es zu einem interessanten Thema für die Krebstherapie.

Industrie: Sein Potenzial als Antitumormittel treibt Forschungs- und Entwicklungsanstrengungen voran.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch einen komplexen Mechanismus. Es benötigt ein intaktes Nukleotid-Exzisionsreparatursystem (NER) , um aktiv zu sein. Durch die Interaktion mit DNA und G-Quadruplex-Strukturen stört es zelluläre Prozesse, was letztendlich zum Tod von Tumorzellen führt.

Wirkmechanismus

Target of Action

Nemorubicin primarily targets Topoisomerase I , a critical enzyme responsible for DNA replication and repair during cell division . It also interacts with the Nucleotide Excision Repair (NER) system , which is involved in mediating the cytotoxic activity of this compound .

Mode of Action

This compound, although structurally related to doxorubicin, has a unique mode of action . It induces DNA strand breaks primarily through topoisomerase-I cleavage . In addition, it is active in cells resistant to topoisomerase II inhibitors . This compound and its metabolite have a mechanism of action that involves the NER system .

Biochemical Pathways

This compound affects the biochemical pathways associated with DNA replication and repair. It interferes with the process by stabilizing the temporary DNA breaks induced by topoisomerase II . This interference results in persistent DNA damage, triggering cell cycle arrest and ultimately leading to apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

This compound is metabolized via the P450 CYP3A enzyme to an extremely cytotoxic derivative . This metabolite, known as PNU-159682, is hundreds of times more cytotoxic than the parent compound and binds covalently to DNA .

Result of Action

The result of this compound’s action is the induction of DNA strand breaks, cell cycle arrest, and apoptosis in cancer cells . It shows a broad spectrum of antitumor activity and is up to 150 times more potent than doxorubicin in in vivo models .

Action Environment

The action of this compound is influenced by the presence of the NER system in cells . It is more cytotoxic in NER proficient cells than in deficient cells . This suggests that the cellular environment and the presence of specific repair systems can influence the efficacy of this compound.

Safety and Hazards

Zukünftige Richtungen

Nemorubicin is currently being tested in clinical trials as a single agent or in combination with cisplatin . More than eighty ADCs have been investigated in different clinical stages from approximately six hundred clinical trials to date . Future directions of ADCs, including this compound, are being explored .

Biochemische Analyse

Biochemical Properties

Nemorubicin interacts with various enzymes and proteins in biochemical reactions. It inhibits topoisomerase I in cells . It also overcomes MDR1 and MRP1 mediated anticancer resistance . This compound is metabolized via the P450 CYP3A enzyme to an extremely cytotoxic derivative .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It induces DNA strand breaks primarily through topoisomerase-I cleavage . It also shows a broad spectrum of antitumor activity, which is up to 150 times more potent than doxorubicin in in vivo models .

Molecular Mechanism

The mechanism of action of this compound is unique. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Both this compound and its metabolite have a mechanism of action different from that of doxorubicin, with a key role played by the nucleotide excision repair system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It shows remarkable potency in vivo compared to in vitro due to the formation of a bioactivation product, PNU-159682 . This product is hundreds of times more cytotoxic in vitro than this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that this compound, when administered in combination with other agents, can increase the lifespan of mice bearing disseminated L1210 murine leukemia .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by hepatic microsomal enzymes, leading to the formation of effective metabolites at the liver level . It is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative .

Vorbereitungsmethoden

Nemorubicin kann durch chemische Verfahren synthetisiert werden, und seine Herstellung beinhaltet spezifische Reaktionsbedingungen. Industrielle Produktionsmethoden folgen in der Regel etablierten Protokollen für die großtechnische Synthese.

Analyse Chemischer Reaktionen

Nemorubicin unterliegt verschiedenen chemischen Reaktionen, einschließlich der Interkalation in Duplex-DNA. Insbesondere interagiert es auch mit G-Quadruplex-DNA-Segmenten und stabilisiert deren Struktur. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, tragen zu seiner Zytotoxizität bei. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind entscheidend für das Verständnis seiner Antitumorwirkungen.

Vergleich Mit ähnlichen Verbindungen

Nemorubicin zeichnet sich durch seine einzigartigen Strukturmodifikationen im Vergleich zu anderen Anthracyclinen aus. Obwohl es Ähnlichkeiten mit Doxorubicin aufweist, tragen seine besonderen Merkmale zu seiner Wirksamkeit bei.

Ähnliche Verbindungen:

- Doxorubicin

- Andere Anthracycline (z. B. Daunorubicin, Epirubicin)

Eigenschaften

IUPAC Name |

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMCWCONSULRHO-UHQPFXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057619 | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-90-0 | |

| Record name | Nemorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108852-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemorubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike typical anthracyclines, which primarily target topoisomerase IIα, Nemorubicin acts as a topoisomerase I inhibitor. [] It induces DNA strand breaks through topoisomerase I cleavage and requires a functional Nucleotide Excision Repair (NER) system for its cytotoxic effect. [, ] This dependence on NER for cytotoxicity is unusual as most DNA-damaging drugs show resistance in the presence of high NER activity. [] Interestingly, this compound-resistant cells demonstrate collateral sensitivity to platinum derivatives and alkylating agents, suggesting a synergistic potential for combination therapies. [, ]

A: Research shows that this compound is more cytotoxic in NER-proficient cells than in NER-deficient cells. [] This suggests that the NER pathway is not involved in repairing this compound-induced DNA damage but rather plays a role in converting the drug or its metabolites into a cytotoxic form. [] this compound-resistant cells often exhibit NER deficiency, particularly in the XPG gene, further supporting the critical role of NER in its activity. []

A: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its structural similarity to Doxorubicin with a key modification: the amino nitrogen of the daunosamine unit is incorporated into a methoxymorpholinyl ring. [] This modification contributes to the distinct pharmacological properties of this compound.

ANone: The provided research papers focus on the pharmacological aspects of this compound and do not provide information regarding its material compatibility and stability under various conditions.

ANone: As a DNA-damaging agent, this compound itself does not exhibit catalytic properties. Its mechanism involves binding to DNA and disrupting cellular processes, ultimately leading to cell death.

ANone: The provided research papers primarily focus on experimental studies to characterize this compound's activity, and there's limited information on computational modeling approaches used in its development.

A: The methoxymorpholinyl moiety at position 3' of the sugar moiety is crucial for this compound's unique activity and distinguishes it from Doxorubicin. [] This modification contributes to its reduced cardiotoxicity, enhanced cytotoxicity against multidrug-resistant tumor cells, and altered mechanism of action involving NER. [] Studies on PNU-159682, a potent metabolite of this compound, further highlight the significance of the aminosugar and its amino nitrogen in DNA alkylation and formation of virtual cross-links with DNA. [, ]

A: Researchers have explored incorporating this compound hydrochloride into microsphere systems, specifically hydrogel microspheres with modified sulfonate groups. [, ] This encapsulation strategy aims to improve the drug's stability and delivery to tumor sites, particularly for locoregional treatment through techniques like chemoembolization. [, ]

ANone: The provided research papers primarily focus on the pharmacological and pre-clinical aspects of this compound. Information about specific SHE regulations and compliance is not discussed.

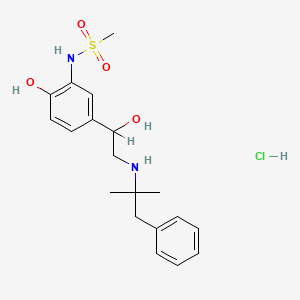

A: PNU-159682, a major metabolite of this compound generated by CYP3A4 in the liver, exhibits significantly higher cytotoxicity than the parent drug, both in vitro and in vivo. [, , ] This metabolite is a key contributor to this compound's potent antitumor activity, and its formation helps explain the drug's increased potency in vivo compared to in vitro settings. [, ]

A: this compound has shown promising antitumor activity in various preclinical models, including disseminated murine L1210 leukemia and MX-1 human mammary carcinoma xenografts. [] It demonstrates efficacy against multidrug-resistant tumor models and those resistant to platinum derivatives, alkylating agents, and topoisomerase I and II inhibitors. [] These findings support its potential as a therapeutic agent for various cancer types, particularly hepatocellular carcinoma. [, ]

A: this compound has been evaluated in Phase I/II clinical trials as a single agent and in combination with Cisplatin for the treatment of hepatocellular carcinoma (HCC). [, , , ] Results from these trials suggest that this compound administered via intrahepatic artery infusion is well-tolerated and shows promising efficacy in HCC patients. [, , , ] Observed responses include complete and partial responses, as well as disease stabilization. [, ] Ongoing trials aim to further investigate its potential in combination therapies for HCC. [, ]

A: A key mechanism of resistance to this compound involves the downregulation or deficiency of the NER pathway, particularly the XPG gene. [] this compound-resistant cells often exhibit reduced XPG expression, leading to decreased sensitivity to the drug. [] Interestingly, these resistant cells show increased sensitivity to UV irradiation and other DNA-damaging agents like platinum derivatives and alkylating agents, suggesting a potential for exploiting these sensitivities in combination therapies. [, ]

ANone: The provided research papers do not delve into specific biomarkers for predicting this compound efficacy or monitoring treatment response.

A: Various analytical techniques, including HPLC (High-Performance Liquid Chromatography) with fluorometric or visible detection, and tandem mass spectrometry, have been used to study this compound's metabolism and identify its metabolites. [] These methods enable researchers to characterize the drug's pharmacokinetic properties, including its conversion to the active metabolite PNU-159682. []

ANone: The provided research focuses on the pharmacological and clinical aspects of this compound and does not provide details regarding its environmental impact or degradation pathways.

ANone: The provided research papers do not provide specific details about this compound's dissolution rate or solubility in various media.

ANone: The provided research papers focus on the experimental findings related to this compound's activity and metabolism, and details about the validation of specific analytical methods used are not extensively discussed.

ANone: Information about quality control measures and assurance practices for this compound is not included in the provided research papers.

ANone: The provided research papers focus on the direct antitumor effects of this compound and its metabolites, with limited information on its potential immunogenicity or impact on immunological responses.

A: Although one study mentions that PNU-159682, a metabolite of this compound, is not a P-glycoprotein (P-gp) substrate [], the research papers generally do not discuss this compound's interactions with drug transporters in detail.

ANone: The provided research primarily focuses on the pharmacological properties and clinical potential of this compound. Information about its biocompatibility and biodegradability is not included.

A: While the provided research papers do not directly compare this compound with alternative compounds, they highlight its advantages over Doxorubicin, particularly its reduced cardiotoxicity and efficacy against multidrug-resistant tumors. [, , ] This positions this compound as a potential alternative to conventional anthracyclines, especially in cases where resistance or cardiotoxicity is a concern.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)